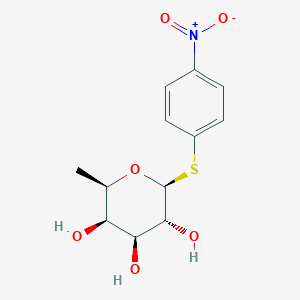

P-Nitrophenyl-B-D-thiofucopyranoside

説明

Foundational Significance as a Chromogenic Substrate Analog

The foundational significance of p-Nitrophenyl-β-D-thiofucopyranoside stems from its identity as a chromogenic analog. Chromogenic substrates are compounds that produce a colored product upon enzymatic reaction, allowing for straightforward detection and quantification of enzyme activity. In typical p-nitrophenyl (pNP) glycosides, the enzymatic cleavage of the glycosidic bond releases p-nitrophenol. caymanchem.com Under alkaline conditions, this product converts to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be measured spectrophotometrically, typically at or near 405 nm. caymanchem.com

However, the defining feature of p-Nitrophenyl-β-D-thiofucopyranoside is its S-glycosidic (or thioglycosidic) bond. This linkage, where sulfur replaces oxygen, is significantly more resistant to both enzymatic and acid/base-mediated hydrolysis compared to its natural O-glycoside counterpart. researchgate.netrsc.orgrsc.org This inherent stability means that while it possesses the necessary p-nitrophenyl reporter group, it is a very poor substrate for glycosidases such as β-fucosidases. Instead of being rapidly cleaved, it functions as a stable analog that can bind to an enzyme's active site. Its significance, therefore, is not as a tool for measuring high rates of enzymatic activity, but as a stable probe for studying enzyme-carbohydrate interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₆S |

| Molecular Weight | 301.31 g/mol |

| Appearance | Solid |

| Bond Type | β-Thioglycosidic Linkage |

| Key Feature | Contains a chromogenic p-nitrophenyl reporter group. |

Role in Advancing Glycosidase Enzymology and Carbohydrate Biochemistry

The true value of p-Nitrophenyl-β-D-thiofucopyranoside is realized in its application to advance the fields of enzymology and carbohydrate biochemistry. The stability conferred by the thioglycosidic bond makes it an excellent tool for investigating the enzymes that process fucosides. rsc.org

In glycosidase enzymology, its primary role is as a competitive inhibitor. researchgate.netrsc.org Because it is a structural mimic of the natural substrate, it can bind to the active site of a β-fucosidase. However, due to the high energy required to cleave the thio-linkage, it is not readily hydrolyzed. This allows researchers to study the binding event in isolation from the catalytic reaction, making it an ideal compound for determining inhibitor constants (Ki) and for probing the architecture and binding requirements of an enzyme's active site.

In the broader context of carbohydrate biochemistry, thioglycosides serve as powerful molecular probes. Their enhanced stability makes them suitable for co-crystallization with enzymes, enabling high-resolution structural studies via X-ray crystallography that can reveal the precise atomic interactions between the enzyme and its ligand. rsc.org Furthermore, thioglycosides can be used as metabolic inhibitors or "decoys" in cellular systems. nih.govnih.govacs.org When introduced to cells, they can intercept glycan biosynthesis pathways, leading to the formation of truncated or unnatural glycans. This allows scientists to study the downstream functional consequences of altered glycosylation, providing insights into the roles of carbohydrates in complex biological processes. nih.govacs.org

| Research Area | Role of the Thioglycoside | Type of Finding Enabled | Reference Principle |

|---|---|---|---|

| Glycosidase Kinetics | Competitive Inhibitor | Determination of enzyme binding affinity and inhibitor constants (Ki). | researchgate.netrsc.org |

| Structural Biology | Stable Ligand for Co-crystallization | High-resolution visualization of enzyme active sites and enzyme-ligand interactions. | rsc.org |

| Metabolic Glycan Engineering | Metabolic Decoy/Inhibitor | Probing the function of glycosylation pathways by observing the effects of their disruption. | nih.govnih.gov |

| Chemical Synthesis | Stable Glycosyl Donor | Used as a building block in the synthesis of complex oligosaccharides due to its stability under various reaction conditions. | researchgate.net |

Structure

3D Structure

特性

分子式 |

C12H15NO6S |

|---|---|

分子量 |

301.32 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 |

InChIキー |

JVQFCJCGZQPUHG-BVWHHUJWSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

正規SMILES |

CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

製品の起源 |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies

Synthetic Routes for P-Nitrophenyl-β-D-thiofucopyranoside

The synthesis of p-Nitrophenyl-β-D-thiofucopyranoside can be achieved through several chemical strategies, primarily involving the formation of a thioglycosidic bond between a fucose derivative and a p-nitrophenyl thiol. A common and effective method involves the reaction of a suitably protected fucopyranosyl halide with sodium p-nitrobenzenethiolate.

A general synthetic approach is outlined below:

Protection of Fucose: The synthesis typically begins with the per-O-acetylation of D-fucose to protect the hydroxyl groups. This is commonly achieved using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or sodium acetate. The resulting product is tetra-O-acetyl-D-fucopyranose.

Formation of the Glycosyl Halide: The anomeric acetyl group of the protected fucose is then converted to a more reactive leaving group, typically a bromide. This is often accomplished by treating the per-O-acetylated fucose with a solution of hydrogen bromide in acetic acid, yielding 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide.

Thioglycosylation Reaction: The key step is the nucleophilic substitution of the anomeric bromide with the thiolate anion of p-nitrophenol. Sodium p-nitrobenzenethiolate, prepared by reacting p-nitrothiophenol with a base like sodium hydride or sodium methoxide (B1231860), is reacted with the fucopyranosyl bromide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). This reaction proceeds via an SN2-like mechanism, leading to the formation of the desired β-thioglycosidic linkage with inversion of configuration at the anomeric center.

De-O-acetylation: The final step involves the removal of the acetyl protecting groups from the hydroxyls of the fucose moiety. This is typically achieved by base-catalyzed methanolysis, using a catalytic amount of sodium methoxide in methanol (B129727) (Zemplén deacetylation), to afford the final product, p-Nitrophenyl-β-D-thiofucopyranoside.

A facile preparation of O-acylated p-nitrophenyl 1-thioglycopyranosides has been described by condensing an appropriate glycosyl halide with sodium p-nitrobenzenethioxide in N,N-dimethylformamide. acs.org While this method is generally applicable, specific reaction conditions for the D-fucopyranoside derivative would require optimization.

| Step | Reactants | Reagents | Solvent | Product |

| 1. Acetylation | D-Fucose | Acetic anhydride, Pyridine | - | Tetra-O-acetyl-D-fucopyranose |

| 2. Bromination | Tetra-O-acetyl-D-fucopyranose | HBr in Acetic Acid | Acetic Acid | 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide |

| 3. Thioglycosylation | 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide, p-Nitrothiophenol | Sodium Methoxide | DMF | p-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-thiofucopyranoside |

| 4. Deacetylation | p-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-thiofucopyranoside | Sodium Methoxide | Methanol | p-Nitrophenyl-β-D-thiofucopyranoside |

Strategies for Structural Modification and Analog Generation

The structural modification of p-Nitrophenyl-β-D-thiofucopyranoside can lead to the generation of a diverse range of analogs with potentially altered biological activities or substrate specificities. These modifications can be targeted at the fucose moiety, the aglycone, or the thio-linkage itself.

Modifications of the Fucose Ring:

Deoxygenation: Selective removal of hydroxyl groups from the fucose ring can probe the importance of specific hydroxyl interactions with enzymes or receptors.

Fluorination: Introduction of fluorine atoms in place of hydroxyl groups can alter the electronic properties and hydrogen bonding capabilities of the sugar, potentially leading to enzyme inhibitors.

Epimerization: Inversion of stereochemistry at one or more chiral centers of the fucose ring can provide insights into the stereo-specific requirements of binding partners.

Alkylation/Acylation: Modification of the hydroxyl groups with various alkyl or acyl chains can be used to modulate the lipophilicity and steric bulk of the molecule.

Modifications of the Aglycone:

The p-nitrophenyl group serves as a useful chromogenic leaving group, but it can be replaced with other functionalities to generate analogs with different properties.

Substitution on the Aromatic Ring: The nitro group can be reduced to an amine, which can then be further derivatized to attach fluorescent labels, biotin, or other reporter groups. Other substituents can also be introduced on the aromatic ring to modulate its electronic properties.

Replacement of the Phenyl Ring: The entire p-nitrophenyl group can be replaced with other aromatic or aliphatic thiols to investigate the influence of the aglycone structure on biological activity.

Modification of the Thio-linkage:

While the thioether linkage is generally more stable than the corresponding O-glycosidic bond, its modification is less common but can be envisioned through advanced synthetic strategies to introduce, for example, a sulfoxide (B87167) or sulfone.

The synthesis of thioglycoside analogues is a well-established field, and the strategies employed can be adapted for the modification of p-Nitrophenyl-β-D-thiofucopyranoside. acs.orgproquest.comacs.org For instance, automated solution-phase protocols have been developed for the site-selective incorporation of S-linkages into oligosaccharide structures, which could be applied to generate more complex fucosylated thioglycans. proquest.com

Chemoenzymatic Synthesis Approaches Utilizing P-Nitrophenyl-β-D-thiofucopyranoside Precursors

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. While there are no specific reports on the use of p-Nitrophenyl-β-D-thiofucopyranoside as a precursor in chemoenzymatic synthesis, its structure suggests potential applications as either a donor or an acceptor substrate for various enzymes.

As a Glycosyl Donor:

Thioglycosides, particularly those with an activated aglycone like the p-nitrophenyl group, can serve as donor substrates for certain glycosyltransferases or engineered glycosidases (thioglycoligases). These enzymes could catalyze the transfer of the thio-fucosyl moiety to an acceptor molecule, forming a new thioglycosidic linkage. The development of thioglycoligases has expanded the toolbox for the synthesis of thioglycosides. nih.gov

As a Glycosyl Acceptor:

The hydroxyl groups on the fucose ring of p-Nitrophenyl-β-D-thiofucopyranoside could potentially act as acceptors for glycosyltransferases, allowing for the enzymatic elongation of the carbohydrate chain. For example, a sialyltransferase could potentially add a sialic acid residue to one of the hydroxyl groups, leading to the formation of a more complex thioglycoside. Enzymatic modification of p-nitrophenyl glycosides has been demonstrated, such as the transglycosylation of β-D-galactosidase to synthesize a more complex oligosaccharide. nih.gov

Enzymatic Derivatization of the Aglycone:

The nitro group of the p-nitrophenyl aglycone could be enzymatically reduced to an amino group using a nitroreductase. This would provide a handle for further chemical modifications under mild conditions, which is a hallmark of chemoenzymatic strategies.

The general principle of using enzymes for the synthesis and modification of glycosides is well-established, and these approaches could foreseeably be applied to p-Nitrophenyl-β-D-thiofucopyranoside to generate novel and complex glycoconjugates. mdpi.comnih.gov

Enzymatic Hydrolysis and Substrate Specificity Studies

Substrate Recognition by Glycoside Hydrolases and Transferases

The ability of an enzyme to recognize and bind to a specific substrate is fundamental to its catalytic function. For fucosidases, the specificity is often directed towards the fucose moiety, but the nature of the aglycon and the glycosidic linkage itself plays a crucial role.

Comparative Analysis of Fucopyranosidase Activity Towards Thio- and Oxy-Glycosides

Determinants of Specificity for the Thiofucopyranoside Moiety

The specificity of an enzyme for the thiofucopyranoside moiety is governed by the intricate network of interactions within the active site. Key determinants include hydrogen bonding, hydrophobic interactions, and the precise stereochemical arrangement of the catalytic residues. The fucose sugar is recognized through specific hydrogen bonds with its hydroxyl groups. The p-nitrophenyl aglycon is often bound in a hydrophobic pocket.

The presence of the sulfur atom introduces a unique element. Enzymes that can efficiently hydrolyze this substrate must be able to accommodate the larger size of the sulfur atom and effectively stabilize a transition state that involves the cleavage of a C-S bond. The specific amino acid residues that interact with the thio-glycosidic linkage are critical for determining this specificity. While general principles of substrate recognition by glycosidases are well-established, detailed structural studies on an enzyme complexed with p-Nitrophenyl-β-D-thiofucopyranoside would be required to definitively identify the specific determinants.

Kinetic Characterization of Enzymatic Reactions

Kinetic studies are essential for quantifying the efficiency and mechanism of an enzymatic reaction. For p-Nitrophenyl-β-D-thiofucopyranoside, this involves determining key kinetic parameters.

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat)

The Michaelis-Menten model provides a framework for understanding enzyme kinetics. The parameters Km (Michaelis constant), Vmax (maximum reaction velocity), and kcat (turnover number) are fundamental measures of an enzyme's performance with a given substrate.

Km : Represents the substrate concentration at which the reaction rate is half of Vmax. It is often used as an indicator of the enzyme's affinity for the substrate.

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat : The number of substrate molecules converted to product per enzyme molecule per unit of time.

kcat/Km : The catalytic efficiency of the enzyme, which reflects how efficiently the enzyme can convert substrate to product at low substrate concentrations.

Despite the importance of these parameters, specific and comprehensive experimental data for the enzymatic hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside, including tables of Km, Vmax, and kcat values from diverse enzymatic sources, are not available in the current body of scientific literature.

Investigation of Enzyme Activation Energy and Arrhenius Behavior

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, as described by the Arrhenius equation. An Arrhenius plot (a graph of the natural logarithm of the reaction rate constant versus the reciprocal of the temperature) can be used to calculate the activation energy. This information provides insights into the energy barrier of the enzymatic reaction and the temperature sensitivity of the enzyme's catalytic activity.

Detailed studies on the activation energy and Arrhenius behavior for the enzymatic hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside are currently lacking in published research.

Influence of Environmental Parameters on Catalytic Efficiency (pH, Temperature Profiles)

The catalytic efficiency of an enzyme is highly dependent on environmental factors such as pH and temperature.

pH Profile : Every enzyme has an optimal pH at which it exhibits maximum activity. Deviations from this optimum can lead to changes in the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.

Temperature Profile : Enzyme activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature and lose its activity.

Determining the pH and temperature profiles for the hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside by a specific fucosidase would be crucial for optimizing assay conditions and understanding the enzyme's functional characteristics. However, specific data and graphical representations of these profiles for the target compound are not documented in the available scientific literature.

Mechanistic Elucidation of Glycosidase Action

The use of synthetic substrates, particularly chromogenic and fluorogenic variants, has been instrumental in deciphering the catalytic mechanisms of glycosidases. p-Nitrophenyl-β-D-thiofucopyranoside serves as a valuable tool in these studies, allowing researchers to probe the intricacies of enzyme action, including the formation of reaction intermediates, the influence of the leaving group on reaction kinetics, and the competition between different catalytic pathways.

Investigation of Glycosyl-Enzyme Intermediates

The hydrolysis of glycosides by retaining β-glycosidases proceeds via a classical double-displacement mechanism, which involves the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate. This two-step process is fundamental to the enzyme's catalytic cycle.

The mechanism involves two key acidic residues within the enzyme's active site, typically aspartate (Asp) or glutamate (B1630785) (Glu). The process unfolds as follows:

Fucosylation: In the first step, one of the carboxylic acid residues acts as a catalytic nucleophile, attacking the anomeric carbon (C1) of the fucose moiety. Simultaneously, the second carboxylic acid residue functions as a general acid/base catalyst, protonating the sulfur atom of the leaving group (p-nitrothiophenolate). This concerted action leads to the cleavage of the glycosidic bond and the formation of a covalent fucosyl-enzyme intermediate. The p-nitrothiophenolate is released from the active site.

Defucosylation: In the second step, the catalytic acid/base residue, now deprotonated, activates a water molecule by abstracting a proton. This activated water molecule then acts as a nucleophile, attacking the anomeric carbon of the fucosyl-enzyme intermediate. This leads to the hydrolysis of the intermediate, releasing the fucose product with a retained stereochemistry, and regenerating the free enzyme for the next catalytic cycle.

The use of p-Nitrophenyl-β-D-thiofucopyranoside is particularly advantageous for these studies. Thioglycosides are often processed more slowly by glycosidases than their O-glycoside counterparts, which can, under certain conditions, facilitate the detection and characterization of the covalent intermediate. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and X-ray crystallography have been successfully used to trap and identify such intermediates in related fucosidases, often by using mutated enzymes or specialized substrates that stall the reaction after the first step. sinica.edu.twsemanticscholar.org

Table 1: Steps in the Double-Displacement Mechanism for a Retaining β-Fucosidase

| Step | Description | Key Events |

| 1. Fucosylation | Formation of the covalent intermediate | - Nucleophilic attack by an active site carboxylate (e.g., Asp/Glu) on the anomeric carbon. - Protonation of the leaving group's sulfur atom by a second active site residue. - Release of p-nitrothiophenol. |

| 2. Defucosylation | Hydrolysis of the covalent intermediate | - Activation of a water molecule by the general base catalyst. - Nucleophilic attack by the activated water on the anomeric carbon of the intermediate. - Release of β-D-fucose. - Regeneration of the enzyme's active site. |

Analysis of Leaving Group Effects in Thiofucopyranoside Hydrolysis

The rate of the enzymatic reaction is profoundly influenced by the nature of the leaving group. The p-nitrophenyl group is widely used in enzyme substrates because its release as p-nitrophenol (or p-nitrothiophenol) can be easily monitored spectrophotometrically. A key determinant of a leaving group's effectiveness is its stability, which is inversely related to its basicity; weaker bases are better leaving groups. This relationship can be quantified by the pKa of the conjugate acid of the leaving group.

In the context of p-Nitrophenyl-β-D-thiofucopyranoside, the leaving group is p-nitrothiophenolate. Its properties can be compared to the oxygen analogue, p-nitrophenolate, which is the leaving group from p-Nitrophenyl-β-D-fucopyranoside.

The conjugate acid of p-nitrophenolate is p-nitrophenol, which has a pKa of approximately 7.1.

The conjugate acid of p-nitrothiophenolate is p-nitrothiophenol, which has a pKa of approximately 4.5.

The significantly lower pKa of p-nitrothiophenol indicates that p-nitrothiophenolate is a much weaker base and, consequently, a much better leaving group than p-nitrophenolate. This difference has a direct impact on the kinetics of the fucosylation step. For reactions where the cleavage of the glycosidic bond is the rate-limiting step, the rate of hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside is expected to be significantly faster than that of its oxygen-containing counterpart.

This relationship is often analyzed using a Brønsted plot, which correlates the logarithm of the reaction rate (log k) with the pKa of the leaving group. The slope of this plot, known as the Brønsted coefficient (βlg), provides insight into the degree of bond cleavage in the transition state. A large negative βlg value (typically -0.8 to -1.0) suggests that the fucosylation step is rate-limiting, as the reaction is highly sensitive to the leaving group's ability. Conversely, a βlg value approaching zero indicates that fucosylation is fast and another step, such as defucosylation or a conformational change, has become rate-limiting. sinica.edu.tw The use of the superior p-nitrothiophenolate leaving group can therefore cause a shift in the rate-determining step from fucosylation to defucosylation.

Table 2: Comparison of Leaving Group Properties

| Substrate | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| p-Nitrophenyl-β-D-fucopyranoside | p-Nitrophenolate | p-Nitrophenol | ~7.1 | Good |

| p-Nitrophenyl-β-D-thiofucopyranoside | p-Nitrothiophenolate | p-Nitrothiophenol | ~4.5 | Excellent |

Distinguishing Hydrolytic vs. Transglycosylation Pathways

Retaining glycosidases, following the formation of the covalent glycosyl-enzyme intermediate, can catalyze one of two competing reactions. The nucleophile that attacks the intermediate determines the final product.

Hydrolysis: If the nucleophile is a water molecule, the result is the cleavage of the glycosidic bond and the release of a simple sugar. This is the canonical function of a glycoside hydrolase.

Transglycosylation: If the nucleophile is another molecule bearing a hydroxyl group (such as another sugar, an alcohol, or even the substrate itself), a new glycosidic bond is formed, resulting in a new, often more complex, glycoside. semanticscholar.org

The competition between hydrolysis and transglycosylation is dictated by several factors, including the concentration and nucleophilicity of the acceptor molecule relative to water, and the architecture of the enzyme's active site, which may favor one acceptor over another. p-Nitrophenyl-β-D-thiofucopyranoside can act as a "donor" substrate in these reactions. Once it reacts with the enzyme to form the fucosyl-enzyme intermediate and release p-nitrothiophenol, the intermediate is at the branch point between the two pathways.

The ratio of transglycosylation to hydrolysis (T/H) is a critical parameter in the application of glycosidases for the synthesis of complex carbohydrates. By controlling reaction conditions, such as increasing the concentration of a desired acceptor substrate and sometimes reducing water activity, the reaction can be shifted to favor the transglycosylation pathway over hydrolysis. nih.gov

Table 3: Competing Pathways for the Fucosyl-Enzyme Intermediate

| Pathway | Attacking Nucleophile | Product(s) | Description |

| Hydrolysis | Water (H₂O) | β-D-Fucose | The fucosyl moiety is transferred from the enzyme to water, regenerating the enzyme. |

| Transglycosylation | Acceptor molecule (R-OH) | Fucosyl-β-O-R (a new glycoside) | The fucosyl moiety is transferred to an acceptor, forming a new glycosidic linkage. |

Enzyme Inhibition and Modulatory Studies

Characterization of Inhibitory Mechanisms Using P-Nitrophenyl-β-D-thiofucopyranoside

To understand how a potential inhibitor interacts with a fucosidase, kinetic analyses are performed. By measuring the rate of hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside in the presence of varying concentrations of the substrate and the inhibitor, the mode of inhibition can be determined.

Competitive inhibitors are molecules that bear a structural resemblance to the natural substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

In a hypothetical study, the inhibitory effect of a newly synthesized fucose analog on a specific β-fucosidase would be investigated. The reaction velocity would be measured at several concentrations of both p-Nitrophenyl-β-D-thiofucopyranoside and the inhibitor. The data would then be plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). In the case of competitive inhibition, the lines for the inhibited and uninhibited reactions would intersect on the y-axis, indicating that the maximum velocity (Vmax) remains unchanged, while the apparent Michaelis constant (Km) increases with inhibitor concentration.

Hypothetical Data for Competitive Inhibition Analysis

| Substrate Concentration (mM) [S] | 1/[S] (mM⁻¹) | Uninhibited Velocity (V₀) (µM/min) | 1/V₀ | Velocity with Inhibitor (Vᵢ) (µM/min) | 1/Vᵢ |

| 0.1 | 10.0 | 5.0 | 0.200 | 2.9 | 0.345 |

| 0.2 | 5.0 | 8.3 | 0.120 | 5.0 | 0.200 |

| 0.5 | 2.0 | 14.3 | 0.070 | 9.1 | 0.110 |

| 1.0 | 1.0 | 20.0 | 0.050 | 14.3 | 0.070 |

| 2.0 | 0.5 | 28.6 | 0.035 | 22.2 | 0.045 |

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In this scenario, the Vmax is lowered, but the Km remains unchanged. On a Lineweaver-Burk plot, this would be represented by a series of lines with different y-intercepts but the same x-intercept.

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition leads to a decrease in both Vmax and Km. The Lineweaver-Burk plot for uncompetitive inhibition would show parallel lines for the inhibited and uninhibited reactions.

The experimental setup to distinguish between these mechanisms would be similar to that for competitive inhibition, involving the systematic variation of substrate and inhibitor concentrations while monitoring the hydrolysis of p-Nitrophenyl-β-D-thiofucopyranoside.

Hypothetical Kinetic Parameters for Different Inhibition Types

| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increased | Lines intersect on the y-axis |

| Non-Competitive | Decreased | Unchanged | Lines intersect on the x-axis |

| Uncompetitive | Decreased | Decreased | Parallel lines |

Identification and Evaluation of Novel Glycosidase Inhibitors

P-Nitrophenyl-β-D-thiofucopyranoside would be a key reagent in high-throughput screening (HTS) assays designed to discover new glycosidase inhibitors. In such a screen, a large library of chemical compounds would be tested for their ability to inhibit the activity of a target fucosidase. The assay would be performed in microtiter plates, with each well containing the enzyme, the substrate (p-Nitrophenyl-β-D-thiofucopyranoside), and a different test compound. A reduction in the rate of p-nitrophenol production, as measured by a decrease in absorbance, would indicate potential inhibitory activity.

"Hit" compounds identified in the primary screen would then be subjected to more detailed secondary assays to confirm their activity, determine their potency (e.g., by calculating the IC₅₀ value), and elucidate their mechanism of inhibition as described in section 4.1.

Biochemical Assay Development and High Throughput Applications

Spectrophotometric Quantification of Released p-Nitrophenol

The enzymatic cleavage of p-Nitrophenyl-β-D-thiofucopyranoside by a β-D-fucosidase yields β-D-thiofucose and p-nitrophenol (pNP). The quantification of the reaction rate is achieved by measuring the increase in absorbance caused by the released pNP. The absorbance of pNP is highly dependent on the pH of the solution.

Under acidic or neutral conditions, pNP exists predominantly in its protonated, colorless form, with an absorption maximum around 317 nm. nih.govnih.gov However, under alkaline conditions (typically pH > 8), pNP is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color and a strong absorbance maximum in the range of 400-420 nm. nih.govnih.gov

In a typical endpoint assay, the enzymatic reaction is carried out at an optimal pH for the enzyme, which may not be alkaline. Therefore, the reaction is often stopped by adding a solution with a high pH, such as sodium carbonate or sodium hydroxide. nih.gov This step serves two purposes: it denatures the enzyme, thus halting the reaction, and it shifts the pH to the alkaline range, allowing for the sensitive detection of the p-nitrophenolate ion at 400-405 nm. nih.govoup.com The concentration of the released pNP can then be determined using a standard curve prepared with known concentrations of p-nitrophenol. nih.gov

For continuous monitoring of the enzymatic reaction, the assay can be performed at a pH where there is a sufficient difference in absorbance between the substrate and the product. Alternatively, a pH-independent wavelength can be utilized. An isosbestic point for p-nitrophenol, where the molar absorptivity is the same for the protonated and deprotonated forms, exists at approximately 347 nm. nih.gov Measuring the absorbance at this wavelength allows for the continuous monitoring of pNP release without the need to consider pH fluctuations. nih.gov

Table 1: Spectrophotometric Properties of p-Nitrophenol

Optimization of Enzyme Assay Conditions for P-Nitrophenyl-β-D-thiofucopyranoside

To ensure accurate and reproducible kinetic data, the conditions for the enzymatic assay using p-Nitrophenyl-β-D-thiofucopyranoside must be carefully optimized. Key parameters include pH, temperature, and substrate concentration.

pH Optimum: The activity of α-L-fucosidases, and glycosidases in general, is highly dependent on the pH of the reaction buffer. The optimal pH for different fucosidases can vary significantly. For instance, a study on recombinant α-L-fucosidases from Lacticaseibacillus rhamnosus (AlfA, AlfB, and AlfC) using a p-nitrophenyl fucopyranoside substrate found that AlfA exhibited maximum activity at pH 4.0, while AlfB and AlfC were most active at pH 5.0. nih.gov Determining the optimal pH involves assaying the enzyme activity across a range of pH values using appropriate buffers. nih.gov

Temperature Optimum: Temperature also plays a crucial role in enzyme activity. The optimal temperature for the same set of fucosidases varied, with AlfA showing peak activity at 60°C, AlfB at 40°C, and AlfC at 50°C. nih.gov It is important to determine the temperature at which the enzyme exhibits the highest activity without being denatured over the course of the assay.

Substrate Concentration and Kinetic Parameters: The relationship between the reaction velocity and the substrate concentration is described by the Michaelis-Menten equation. To determine the Michaelis constant (Km) and the maximum velocity (Vmax), the assay is performed with varying concentrations of p-Nitrophenyl-β-D-thiofucopyranoside. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. For the α-L-fucosidase AlfA from L. rhamnosus, the Km was determined to be 1.03 mM with a Vmax of 6.78 µmol min-1 when using p-Nitrophenyl-α-L-fucopyranoside as the substrate. nih.gov

Table 2: Optimal Conditions and Kinetic Parameters for Recombinant α-L-Fucosidases from L. rhamnosus INIA P603

Miniaturization and Automation for High-Throughput Screening (HTS)

The straightforward, colorimetric nature of the assay using p-Nitrophenyl-β-D-thiofucopyranoside makes it highly amenable to miniaturization and automation for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of compounds to identify potential enzyme inhibitors. plos.org

Miniaturization: The assay can be readily adapted to a microplate format (e.g., 96- or 384-well plates), significantly reducing the required volumes of reagents, enzyme, and test compounds. plos.org This not only lowers the cost per assay but also conserves valuable samples.

Automation: Robotic liquid handling systems can be employed to automate the dispensing of reagents, compounds, and enzyme solutions into the microplates. moleculardevices.com These automated systems increase throughput and improve the reproducibility of the assay by minimizing human error. moleculardevices.com Automated plate readers can then measure the absorbance in each well at specified time points. moleculardevices.com

A typical automated HTS workflow for fucosidase inhibitors would involve the following steps:

Dispensing of test compounds from a chemical library into the wells of a microplate.

Addition of the β-D-fucosidase enzyme solution to each well.

A pre-incubation period to allow the compounds to interact with the enzyme.

Initiation of the enzymatic reaction by adding p-Nitrophenyl-β-D-thiofucopyranoside.

Incubation of the reaction mixture for a defined period.

Stopping the reaction with an alkaline solution.

Reading the absorbance at 400-405 nm using a microplate reader.

Data analysis software can then be used to calculate the percentage of enzyme inhibition for each compound and identify "hits" for further investigation.

Integration with Microfluidic Platforms for Real-Time Reaction Monitoring

Microfluidic technology offers a powerful platform for conducting enzymatic assays with several advantages over conventional methods, including significantly reduced sample and reagent consumption, rapid analysis times, and precise control over reaction conditions. The integration of p-Nitrophenyl-β-D-thiofucopyranoside-based assays with microfluidic devices enables real-time monitoring of enzyme kinetics.

In a microfluidic setup, the enzyme and substrate solutions are continuously pumped through microchannels where they mix and react. The small dimensions of the channels lead to a high surface-area-to-volume ratio, which can enhance reaction rates. researchgate.net For instance, the enzymatic hydrolysis of a similar substrate, p-nitrophenyl-β-D-galactopyranoside, was found to be five times faster in a microreactor compared to a batch reaction. researchgate.net

Optical detection can be integrated directly into the microfluidic chip, allowing for the continuous measurement of p-nitrophenol production as the reaction mixture flows through the detection zone. This provides real-time kinetic data, which can be valuable for detailed mechanistic studies of the enzyme. The ability to perform rapid, automated, and multiplexed experiments on a single chip makes microfluidic platforms a promising technology for future applications in enzyme characterization and inhibitor screening.

Structure Function Relationships and Computational Modeling

Elucidation of Enzyme-Substrate Binding Pockets

The binding of p-nitrophenyl-β-D-thiofucopyranoside is dictated by the architecture of the fucosidase active site, which is typically a well-defined pocket or cleft on the enzyme surface. This pocket can be conceptually divided into two main regions: the glycone-binding site, which accommodates the fucose sugar moiety, and the aglycone-binding site, which interacts with the p-nitrophenyl group.

Glycone-Binding Site: Crystal structures of various α-L-fucosidases (the class of enzymes that would act on this substrate) reveal a network of highly conserved amino acid residues responsible for recognizing the fucose sugar. nih.gov Key interactions typically include:

Hydrogen Bonding: The hydroxyl groups of the fucose ring form a specific pattern of hydrogen bonds with the side chains of polar residues like aspartate, glutamate (B1630785), asparagine, and glutamine, as well as with backbone carbonyl groups. This network is crucial for correct positioning and high-affinity binding of the substrate.

Hydrophobic Interactions: The methyl group at the C-6 position of fucose (which distinguishes it from galactose) often nestles into a small hydrophobic pocket, contributing to substrate specificity.

Aglycone-Binding Site: The p-nitrophenyl group is recognized by the aglycone site, which is generally located closer to the enzyme's surface. In silico analyses of α-L-fucosidases from the GH29 family show that the shape of this site is critical for binding. biointerfaceresearch.com The interaction with the aromatic ring of the p-nitrophenyl group is often stabilized by π-stacking or other hydrophobic interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. nih.gov These interactions help to properly orient the thio-glycosidic bond relative to the catalytic residues of the enzyme. The differences in binding energy observed between different fucosidases are often related to the specific residues and the hydrophobicity of this aglycone pocket. biointerfaceresearch.com

Molecular Docking and Dynamics Simulations of p-Nitrophenyl-β-D-thiofucopyranoside Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding mode of a substrate within an enzyme's active site. biointerfaceresearch.comnih.gov These methods provide a dynamic view of the enzyme-substrate complex, revealing conformational changes and key intermolecular interactions that govern the catalytic process.

MD simulations further illuminate the dynamic nature of this interaction. Studies on α-L-fucosidase from Thermotoga maritima have shown that the active site can adopt open, intermediate, and closed conformations. tandfonline.com These conformational shifts are essential for capturing the substrate, performing the catalytic reaction, and subsequently releasing the products. The presence of the substrate influences the equilibrium between these states, often favoring a more closed conformation to shield the reaction from the solvent and correctly position the catalytic residues. tandfonline.com

For p-nitrophenyl-β-D-thiofucopyranoside, the replacement of oxygen with sulfur would be expected to subtly alter these dynamics. The C-S bond is longer than a C-O bond, and sulfur has a larger van der Waals radius. These differences would likely lead to minor steric adjustments within the active site. MD simulations would be crucial to understanding how the enzyme accommodates these changes and whether they affect the conformational transitions necessary for catalysis.

| Interaction Type | Key Residues Involved (Examples from α-L-Fucosidases) | Interacting Moiety on Substrate | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Asn, Gln | Fucose hydroxyls | Specificity and orientation of the sugar |

| Hydrophobic Stacking | Trp, Tyr, Phe | p-Nitrophenyl ring | Anchoring the aglycone portion |

| Van der Waals | Various nonpolar residues | Fucose ring, methyl group | Overall stabilization of the complex |

Quantum Chemical Calculations of Transition State Structures in Enzymatic Catalysis

Glycosidases, including fucosidases, typically operate via a Koshland retaining mechanism, which proceeds through two nucleophilic substitution steps. biointerfaceresearch.com This mechanism involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, leading to a net retention of the anomeric stereochemistry. The process involves two key carboxylic acid residues: a nucleophile (e.g., Aspartate) and a general acid/base catalyst (e.g., Glutamate).

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for modeling the electronic rearrangements that occur during this reaction. These calculations can elucidate the structure of the short-lived, high-energy transition state, which is critical for understanding the catalytic rate. nih.gov For a standard fucoside, the transition state involves significant oxocarbenium ion character, with a planarization of the sugar ring and charge development at the anomeric carbon and the ring oxygen.

The substitution of the glycosidic oxygen with sulfur in p-nitrophenyl-β-D-thiofucopyranoside has a profound impact on the reaction mechanism and transition state.

Bond Strength and Polarity: The anomeric C-S bond is weaker but less polarized than the corresponding C-O bond.

Leaving Group Ability: The p-nitrophenolate is a good leaving group, but the stability of the corresponding thiolate is different, which affects the energetics of bond cleavage.

Transition State Stabilization: The sulfur atom is less capable of stabilizing the positive charge that develops in the oxocarbenium-like transition state compared to oxygen.

Consequently, quantum chemical calculations would predict a significantly higher activation energy barrier for the cleavage of the thio-glycosidic bond compared to the O-glycosidic bond. This is consistent with experimental observations that thioglycosides are generally slow substrates or, in many cases, competitive inhibitors of glycosidases. xobi.net The computational modeling of this transition state is key to quantifying the electronic effects of the sulfur atom and designing more potent enzyme inhibitors.

Mutational Analysis of Active Site Residues Affecting Thiofucopyranoside Turnover

Site-directed mutagenesis is a cornerstone of enzyme mechanism studies, allowing researchers to probe the function of individual amino acid residues. By replacing specific residues in the active site and measuring the resulting changes in kinetic parameters (kcat and Km), their roles in substrate binding and catalysis can be determined.

Studies on fucosidases have identified several critical residues whose mutation dramatically affects enzyme activity. nih.govresearchgate.net

Catalytic Nucleophile/Acid-Base: Mutating the catalytic nucleophile (e.g., Asp) or the general acid/base (e.g., Glu) to a non-functional residue like alanine (B10760859) typically abolishes or severely reduces enzymatic activity, confirming their essential roles in the chemical bond-breaking and bond-making steps.

Binding Site Residues: Mutations of residues involved in hydrogen bonding to the fucose hydroxyls can significantly increase the Km value, indicating a loss of binding affinity. For instance, mutating a residue that interacts with the galactose moiety in a fucosylated disaccharide was shown to be critical for catalysis. nih.gov

Aglycone Site Residues: Altering the aromatic residues that interact with the p-nitrophenyl group can also affect both Km and kcat by disrupting the proper positioning of the substrate for catalysis.

Given that p-nitrophenyl-β-D-thiofucopyranoside is an electronically and sterically distinct substrate, the impact of these mutations would be particularly informative. A mutation that already impairs the efficiency of the catalytic machinery would likely have an even more pronounced effect on the turnover of the less reactive thio-substrate. Conversely, mutations that alter the shape or polarity of the binding pocket might differentially affect the binding of the thio- versus the oxygen-linked substrate, providing a fine-tuned map of the active site's steric and electronic tolerances.

| Enzyme/Organism | Residue Mutation | Substrate Used for Assay | Observed Effect | Probable Role of Residue | Reference |

| Human α-L-fucosidase (FUCA1) | G332E | Natural fucoglycoconjugates | Severely impaired enzymatic function | Maintaining active site conformation near catalytic nucleophile | nih.gov |

| E. coli β-galactosidase (evolved) | N604S | pNP-Fucopyranoside | Altered substrate specificity (gain of fucosidase activity) | Substrate binding and discrimination | xobi.net |

| Bacteroides fragilis α-L-Fucosidase | L266H | pNP-α-Fucoside & GlcNAc | Increased 1,3-regioselectivity in transglycosylation | Controlling acceptor substrate orientation | researchgate.net |

| Paenibacillus thiaminolyticus α‐l‐fucosidase | H503A | pNP-α-Fucoside | Affected substrate binding and enzymatic activity | Active site complementation and substrate binding | nih.gov |

Broader Research Applications in Glycobiology and Biotechnology

Application in Glycosidase Purification and Heterologous Expression Studies

The primary use of p-nitrophenyl-based glycoside substrates is in the detection, purification, and characterization of glycosidase enzymes. In the context of heterologous expression, where a gene for a specific glycosidase is expressed in a host organism like Escherichia coli or Komagataella phaffii (formerly Pichia pastoris), p-Nitrophenyl-β-D-thiofucopyranoside would be an essential reagent for screening and characterization. mdpi.com

During a typical enzyme purification process, fractions from chromatography columns are collected, and each fraction must be assayed for the presence of the target enzyme. Using p-Nitrophenyl-β-D-thiofucopyranoside as a substrate provides a rapid and sensitive colorimetric assay. springernature.com The fractions containing the highest activity, indicated by the most rapid color change, are pooled for further purification steps. This method allows researchers to efficiently track the enzyme throughout the purification scheme.

Once a purified or heterologously expressed enzyme is obtained, this substrate is used to determine its basic kinetic properties. For example, studies on a novel α-L-fucosidase from Flavobacterium algicola utilized p-nitrophenyl-α-L-fucopyranoside to determine its optimal pH and temperature, which were found to be pH 6.0 and 25°C, respectively. Similarly, a core fucosidase from Elizabethkingia meningoseptica was characterized using the same substrate, revealing a pH optimum of approximately 4.5 and a temperature optimum of 55°C. nih.gov This approach allows for the detailed biochemical characterization of newly discovered or engineered thio-fucosidases or fucosidases with promiscuous activity towards thio-substrates.

Probing Carbohydrate Metabolic Pathways and Enzyme Networks

Thio-glycosides, including p-Nitrophenyl-β-D-thiofucopyranoside, are uniquely suited for probing carbohydrate metabolic pathways due to their increased stability against enzymatic hydrolysis compared to their natural O-glycoside counterparts. nih.govacs.org This resistance allows them to function as metabolic inhibitors or decoys. nih.gov When introduced into cells, these thio-analogs can intercept specific steps in glycan biosynthesis pathways, leading to the truncation of cell surface glycans. acs.org

Because the thio-glycosidic bond is not readily cleaved by most cellular glycosidases, these compounds can accumulate and competitively inhibit glycosyltransferases or other enzymes involved in the fucosylation pathway. By observing the resulting changes in the cellular glycome and associated phenotypes, researchers can elucidate the roles of specific fucosylated glycans in cellular processes. For instance, studies using thio-glycoside analogs of other sugars have successfully disrupted bacterial glycan biosynthesis, impairing the fitness of pathogenic bacteria without affecting beneficial bacteria or mammalian cells. nih.gov This highlights the potential of thio-fucosides to selectively probe and perturb metabolic networks, providing insights into the function of fucosylation in health and disease.

Utilization as a Biochemical Marker in Cell-Free Systems

In cell-free systems, which include purified enzyme solutions, cell lysates, or reconstituted biochemical pathways, p-Nitrophenyl-β-D-thiofucopyranoside serves as a reliable biochemical marker for enzyme activity. The principle of the assay is straightforward: the enzymatic hydrolysis of the substrate releases p-nitrophenol, which at an alkaline pH, exhibits a strong absorbance at approximately 405-420 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

This assay is frequently used to determine key enzymatic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. The simplicity and high-throughput potential of this colorimetric assay make it ideal for screening large libraries of potential enzyme inhibitors or for studying the effects of mutations on enzyme function in a controlled, cell-free environment. mdpi.com

The table below illustrates typical data obtained from such cell-free assays, using analogous substrates to demonstrate the type of information generated.

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Elizabethkingia meningoseptica (recombinant) | p-Nitrophenyl-α-L-fucopyranoside | 4.5 | 55 | nih.gov |

| Flavobacterium algicola (recombinant) | p-Nitrophenyl-α-L-fucopyranoside | 6.0 | 25 | |

| Sweet Almond β-glucosidase | p-Nitrophenyl-β-D-thioglucoside | 5.5 - 6.6 | Not Specified | nih.gov |

Enzymatic Synthesis of Complex Glycoconjugates and Oligosaccharides

Glycosidases can be used not only for hydrolysis but also for synthesis through a process called transglycosylation. ihmc.us In this reaction, the enzyme cleaves the glycosyl donor (e.g., p-Nitrophenyl-β-D-thiofucopyranoside) and transfers the fucosyl moiety to an acceptor molecule other than water, forming a new glycosidic bond. researchgate.net The p-nitrophenyl group is an excellent leaving group, which facilitates the formation of the glycosyl-enzyme intermediate required for this process.

This chemoenzymatic approach is a powerful tool for creating complex oligosaccharides that are difficult to produce through purely chemical methods. researchgate.nettaylorfrancis.com For example, a novel α-L-fucosidase was shown to effectively synthesize 2'-fucosyllactose (B36931) by transferring a fucosyl residue from p-nitrophenyl-α-fucose to lactose (B1674315). In this reaction, lactose acts as the glycosyl acceptor. Similarly, p-Nitrophenyl-β-D-thiofucopyranoside could serve as a donor for β-fucosylation, allowing for the synthesis of specific fucosylated glycans. By carefully selecting the enzyme and acceptor molecule, researchers can control the regioselectivity of the newly formed linkage, producing specific isomers of interest. nih.gov

Studies on Thio-Glycosidase Enzymes from Diverse Biological Sources (e.g., Microbial, Plant)

Thio-glycosidases are enzymes that specialize in the hydrolysis of thio-glycosidic bonds. A well-known example from the plant kingdom is myrosinase (β-thioglucoside glucohydrolase), found in plants like Arabidopsis thaliana, which hydrolyzes glucosinolates as part of a defense mechanism. nih.gov Substrates like p-Nitrophenyl-β-D-thiofucopyranoside are critical for the discovery and characterization of novel thio-glycosidases from various sources, including microbes and plants.

Furthermore, many standard glycosidases that typically act on O-glycosides can also exhibit activity, albeit often much lower, towards thio-glycoside substrates. osti.gov Comparative kinetic studies using both p-Nitrophenyl-β-D-fucopyranoside (the O-glycoside version) and p-Nitrophenyl-β-D-thiofucopyranoside can reveal important details about an enzyme's catalytic mechanism. For instance, studies on sweet almond β-glucosidase found that the catalytic rate (kcat) for the thio-glycoside substrate was about 1000-fold lower than for its oxygen counterpart, although the Km values were similar. osti.gov Such data helps to elucidate the role of specific amino acid residues in the enzyme's active site and the importance of the glycosidic linkage atom (sulfur vs. oxygen) in catalysis. nih.gov

Investigation of Membrane Transport Mechanisms for Thio-Glycosides

The movement of sugars and their analogs across cellular membranes is a fundamental biological process mediated by transport proteins. nih.gov Investigating the transport of a synthetic molecule like p-Nitrophenyl-β-D-thiofucopyranoside can provide insights into the specificity of sugar transporters. Because the thio-glycosidic bond makes the molecule more resistant to intracellular degradation, it is an excellent probe for studying the transport process itself, separating it from subsequent metabolic events.

Transport studies typically aim to determine whether the molecule crosses the membrane via passive diffusion or through a protein-mediated process (facilitated diffusion or active transport). nih.govlibretexts.org Protein-mediated transport is characterized by saturability, meaning the rate of transport reaches a maximum (Vmax) as the substrate concentration increases. youtube.com Researchers can assess the uptake of radiolabeled or fluorescently tagged p-Nitrophenyl-β-D-thiofucopyranoside into cells or membrane vesicles. By performing competition experiments with various natural sugars (like fucose and glucose) and inhibitors, the specificity of the transporter can be determined. For example, studies on the uptake of L-fucose in mammalian cells concluded that it is accumulated via a specific, carrier-mediated facilitative diffusion system, distinct from glucose transporters. nih.gov Similar experiments with a thio-fucoside could help identify and characterize transporters that recognize fucosides and tolerate the thio-glycosidic linkage.

Future Perspectives and Emerging Research Directions

Development of Novel P-Nitrophenyl-β-D-thiofucopyranoside Analogs as Advanced Probes

The core structure of p-Nitrophenyl-β-D-thiofucopyranoside provides a foundation for the creation of new and more advanced molecular probes. By modifying the p-nitrophenyl group or the fucose moiety, researchers can develop analogs with enhanced properties, such as altered solubility, different chromogenic or fluorogenic outputs, and increased selectivity for specific enzymes.

The synthesis of such analogs often involves multi-step chemical reactions. For instance, fluorescent probes can be created by replacing the p-nitrophenol with a fluorophore. rsc.orgmdpi.com These fluorescent analogs would allow for more sensitive detection of enzyme activity, which is particularly useful in applications like high-throughput screening and cellular imaging.

Advanced chromogenic substrates are also being developed to have different spectral properties, which can be useful for multiplexed assays where multiple enzyme activities are measured simultaneously. fishersci.comthermofisher.comthermofisher.com The design and synthesis of these novel probes are crucial for expanding the toolkit available to researchers for studying fucosidases and other glycosidases.

Engineering of Glycosidases for Enhanced Thio-Glycoside Specificity and Activity

Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being employed to modify glycosidases to improve their specificity and activity towards thio-glycosides like p-Nitrophenyl-β-D-thiofucopyranoside. oup.comnih.govmdpi.com This is significant because many natural glycosidases have a lower affinity for thio-glycosides compared to their natural O-glycoside substrates.

Directed evolution involves creating a large library of enzyme variants and screening them for improved performance. nih.govresearchgate.net For example, a fucosidase could be evolved to more efficiently hydrolyze p-Nitrophenyl-β-D-thiofucopyranoside, making it a more sensitive reporter enzyme. Site-directed mutagenesis, on the other hand, involves making specific changes to the amino acid sequence of the enzyme's active site to enhance its interaction with the thio-glycoside substrate.

These engineered glycosidases, often referred to as "thioglycoligases," have shown promise in the synthesis of thioglycosides, which are valuable as enzyme inhibitors and therapeutic agents. oup.comresearchgate.netubc.ca The development of glycosidases with enhanced thio-glycoside specificity will broaden the applications of p-Nitrophenyl-β-D-thiofucopyranoside in both basic research and biotechnology.

Integration with Multi-Omics Approaches for Systems-Level Understanding

The use of p-Nitrophenyl-β-D-thiofucopyranoside is being integrated into multi-omics approaches to gain a more comprehensive, systems-level understanding of biological processes. nih.govnih.gov By combining data from proteomics, glycomics, and other -omics fields, researchers can create detailed maps of cellular pathways and networks. nih.govnih.govbu.edu

For instance, p-Nitrophenyl-β-D-thiofucopyranoside can be used as a probe to measure fucosidase activity in complex biological samples. This data can then be correlated with proteomic data to identify the specific fucosidases that are active under different conditions. mdpi.com Similarly, changes in fucosidase activity can be linked to alterations in the glycome, providing insights into the role of fucosylation in health and disease.

This integrated approach allows for the identification of novel biomarkers and therapeutic targets. nih.gov The ability to connect enzyme activity, as measured by probes like p-Nitrophenyl-β-D-thiofucopyranoside, with broader changes in the cellular landscape is a powerful tool for advancing our understanding of systems biology.

Exploration of P-Nitrophenyl-β-D-thiofucopyranoside in Enzyme Evolution Studies

p-Nitrophenyl-β-D-thiofucopyranoside and similar chromogenic substrates are valuable tools for studying enzyme evolution. nih.gov Directed evolution experiments, in particular, rely on high-throughput screening methods to identify enzyme variants with desired properties. nih.govpnas.orgnih.govamanote.com The colorimetric nature of the reaction catalyzed by fucosidase on p-Nitrophenyl-β-D-thiofucopyranoside makes it ideal for such screens.

In a typical directed evolution experiment, a library of mutant enzymes is generated and expressed in a host organism, such as E. coli. These colonies are then exposed to p-Nitrophenyl-β-D-thiofucopyranoside, and those that produce a strong color change are selected as having higher fucosidase activity. nih.govpnas.org This process can be repeated over multiple rounds to evolve enzymes with significantly enhanced catalytic efficiency or altered substrate specificity.

These studies not only provide insights into the mechanisms of enzyme evolution but also can lead to the development of novel enzymes with applications in biotechnology and medicine. stanford.educhemrxiv.org The use of p-Nitrophenyl-β-D-thiofucopyranoside in this context highlights its importance as a research tool for both fundamental and applied science.

Q & A

Q. How is P-Nitrophenyl-β-D-thiofucopyranoside synthesized, and what protection strategies are employed?

- Methodological Answer : Synthesis involves sequential protection of hydroxyl groups on the fucopyranoside core. For example, benzylidene or isopropylidene groups are commonly used to protect positions 4 and 6, as seen in analogous nitrophenyl glycosides . The thioglycosidic bond is introduced via coupling reactions, such as using mercuric cyanide in acetonitrile to activate the thiol group . Final deprotection under mild acidic conditions (e.g., dilute HCl in methanol) yields the target compound. Chromatographic purification (e.g., silica gel columns) ensures high purity .

Q. How is this compound utilized as a substrate in enzyme activity assays?

- Methodological Answer : P-Nitrophenyl-β-D-thiofucopyranoside acts as a chromogenic substrate for β-D-glycosidases. Enzymatic hydrolysis releases p-nitrophenol, detectable via UV-Vis spectrophotometry at 405 nm. For kinetic studies, researchers prepare reaction mixtures with varying substrate concentrations (e.g., 0.1–10 mM) in buffered solutions (pH 4.5–7.5). Initial reaction rates are calculated using the molar extinction coefficient of p-nitrophenol (ε = 18,500 M⁻¹cm⁻¹ at pH 10) .

Q. What analytical techniques are recommended for structural validation of the compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of substitutions and anomeric configuration. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight (e.g., expected m/z for C₁₂H₁₅NO₈S: 317.32) . Computational tools like PubChem’s canonical SMILES or InChI keys can cross-verify structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Yield optimization requires systematic variation of catalysts (e.g., silver triflate vs. mercuric cyanide), solvents (DMSO vs. acetonitrile), and temperature (25–60°C). For example, reports higher α/β anomer selectivity using Hg(CN)₂ in acetonitrile at 40°C . Protecting group strategies (e.g., benzyl vs. acetyl groups) also influence reactivity; bulky groups may hinder coupling but improve regioselectivity .

Q. How should researchers address contradictory kinetic data in enzyme inhibition studies?

Q. What experimental approaches elucidate the mechanistic basis of enzyme-substrate specificity?

- Methodological Answer : Site-directed mutagenesis of glycosidase active sites (e.g., Glu → Ala substitutions in catalytic residues) can identify critical binding interactions. For instance, demonstrates that chloro-substituted nitrophenyl glycosides (e.g., 2-Chloro-4-nitrophenyl-α-D-glucopyranoside) exhibit altered specificity due to steric hindrance . Molecular docking simulations (using software like AutoDock Vina) further predict binding affinities and orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。